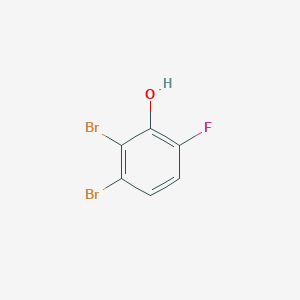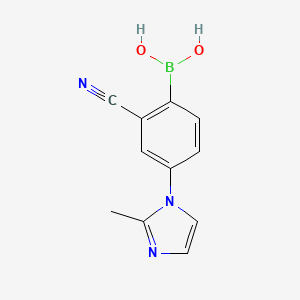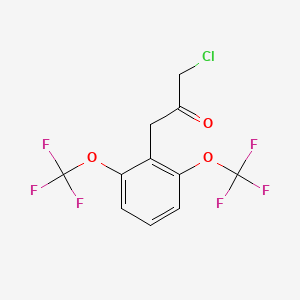
(R)-BoroLeu-(+)-Pinanediol-hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-BoroLeu-(+)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structural properties, which make it a valuable tool in various chemical reactions and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-BoroLeu-(+)-Pinanediol-hydrochloride typically involves the reaction of ®-BoroLeu with (+)-Pinanediol in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired stereochemistry and yield of the product.
Industrial Production Methods
Industrial production of ®-BoroLeu-(+)-Pinanediol-hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and consistent quality of the compound, which is essential for its applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
®-BoroLeu-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acid derivatives.
Reduction: It can be reduced to yield different boron-containing compounds.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products
The major products formed from the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include various boronic acid derivatives, reduced boron compounds, and substituted products with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-BoroLeu-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of ®-BoroLeu-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group in the compound can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-BoroLeu-(+)-Pinanediol-hydrochloride include other boronic acid derivatives, such as:
- (S)-BoroLeu-(+)-Pinanediol-hydrochloride
- ®-BoroVal-(+)-Pinanediol-hydrochloride
- ®-BoroPhe-(+)-Pinanediol-hydrochloride
Uniqueness
What sets ®-BoroLeu-(+)-Pinanediol-hydrochloride apart from other similar compounds is its specific chiral configuration and the presence of the pinanediol moiety. This unique structure imparts distinct reactivity and selectivity in chemical reactions, making it a valuable tool in both research and industrial applications.
Eigenschaften
Molekularformel |
C15H29BClNO2 |
|---|---|
Molekulargewicht |
301.7 g/mol |
IUPAC-Name |
3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1 |
InChI-Schlüssel |
XIWVZUJBIPFACB-DONSXDIISA-N |
Isomerische SMILES |
B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl |
Kanonische SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]-3-[[[4-(hydroxymethyl)-2,5-dioxoimidazolidin-4-yl]carbamoylamino]methyl]urea](/img/structure/B14074326.png)




![({4-[Butyl(ethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14074352.png)





![Methyl 3-[chloro(dimethyl)silyl]propanoate](/img/structure/B14074386.png)
![2,8-Dichloro-N,N-diethylpyrimido[5,4-d]pyrimidin-4-amine](/img/structure/B14074392.png)
